2-Hydroxy-3-isopropyl-6-methylbenzoic acid
Overview
Description
2-Hydroxy-3-isopropyl-6-methylbenzoic acid: . It is a derivative of salicylic acid and is structurally related to thymol. This compound is known for its analgesic and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
o-Thymotic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to possess fibrinolytic activity, which means it can break down fibrin, a protein involved in blood clotting . This activity suggests that o-Thymotic acid interacts with enzymes such as plasminogen activators, which convert plasminogen to plasmin, the enzyme responsible for fibrin degradation. Additionally, o-Thymotic acid has been evaluated for its analgesic and anti-inflammatory properties, indicating interactions with proteins involved in pain and inflammation pathways .
Cellular Effects
o-Thymotic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to act as a central nervous system depressant in animal models, affecting neurotransmitter release and receptor activity . This compound also exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). Furthermore, o-Thymotic acid impacts cellular metabolism by altering the activity of metabolic enzymes and pathways involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of o-Thymotic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. o-Thymotic acid binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular functions. For example, its interaction with COX-2 results in the inhibition of prostaglandin synthesis, reducing inflammation and pain . Additionally, o-Thymotic acid can influence gene expression by interacting with transcription factors and regulatory proteins, thereby altering the transcription of target genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of o-Thymotic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that o-Thymotic acid is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to o-Thymotic acid in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, although the extent of these effects may vary depending on the experimental conditions and duration of exposure .
Dosage Effects in Animal Models
The effects of o-Thymotic acid vary with different dosages in animal models. At lower doses, o-Thymotic acid exhibits significant analgesic and anti-inflammatory effects without causing adverse effects . At higher doses, the compound may induce toxic effects, including central nervous system depression and potential liver toxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of o-Thymotic acid.
Metabolic Pathways
o-Thymotic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid, to form more water-soluble metabolites that can be excreted from the body . These metabolic pathways are essential for the detoxification and elimination of o-Thymotic acid, ensuring its safe and effective use in therapeutic applications.
Transport and Distribution
The transport and distribution of o-Thymotic acid within cells and tissues involve specific transporters and binding proteins. The compound is absorbed into cells through passive diffusion and active transport mechanisms, facilitated by membrane transporters such as organic anion transporters (OATs) . Once inside the cells, o-Thymotic acid can bind to intracellular proteins and accumulate in specific tissues, depending on its affinity for different cellular compartments . This distribution pattern influences the compound’s pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of o-Thymotic acid affects its activity and function within cells. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in metabolic and signaling pathways . Post-translational modifications, such as phosphorylation and glycosylation, can also influence the targeting and localization of o-Thymotic acid to specific subcellular compartments . These localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-isopropyl-6-methylbenzoic acid can be synthesized from thymol through the Kolbe-Schmitt reaction . This involves the carboxylation of thymol in the presence of sodium hydroxide and carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-isopropyl-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Hydroxy-3-isopropyl-6-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of certain polymers and resins.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-isopropyl-6-methylbenzoic acid involves its interaction with various molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, it may interact with other signaling pathways involved in inflammation and pain perception .
Comparison with Similar Compounds
2-Hydroxy-3-isopropyl-6-methylbenzoic acid is structurally similar to other compounds such as:
Salicylic acid: Both have a hydroxyl group and a carboxyl group attached to a benzene ring, but this compound has an additional isopropyl group.
Thymol: Thymol lacks the carboxyl group present in this compound.
Uniqueness: The presence of the isopropyl group in this compound distinguishes it from salicylic acid and thymol, providing it with unique chemical properties and biological activities .
Properties
IUPAC Name |
2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14/h4-6,12H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWNGQGTFICQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1012-86-8 (mono-hydrochloride salt) | |
Record name | o-Thymotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80203279 | |
Record name | o-Thymotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-51-6 | |
Record name | 2-Hydroxy-6-methyl-3-(1-methylethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Thymotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Thymotic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76970 | |
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Record name | o-Thymotic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Thymotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-isopropyl-6-methylsalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-THYMOTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF566F3K7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main structural features of o-thymotic acid?
A1: o-Thymotic acid (also known as o-thymotinic acid) is an organic compound with the molecular formula C12H14O3. Its molecular weight is 206.24 g/mol. The molecule consists of a benzene ring substituted with a carboxyl group (-COOH) at position 1, a hydroxyl group (-OH) at position 2, and an isopropyl group (-CH(CH3)2) at position 6.
Q2: What interesting chemical reactions has o-thymotic acid been shown to undergo?
A2: o-Thymotic acid can undergo dehydration reactions in the presence of dehydrating agents like phosphorus pentoxide. [] This reaction yields a mixture of anhydro compounds, including three distinct thymotides with varying melting points (212°C, 174°C, and >360°C). [] Additionally, o-thymotic acid can be converted into sulfur-containing derivatives. For instance, chlorosulfonation yields 6-(chlorosulfonyl)-3-hydroxycymene-2-carboxylic acid, which can be further modified to produce mercaptans, disulfides, and thioethers. []
Q3: Has o-thymotic acid been investigated for any potential biological activities?
A3: Yes, derivatives of o-thymotic acid have been investigated for their potential inhibitory properties against bacteria and fungi. [] Some metal salts of o-thymotic acid, specifically bismuth, mercury, and silver salts, along with methenamine complexes, have shown notable inhibitory effects. [] Further research explored the antithermal and antiflogistic properties of certain o-thymotic acid derivatives. []
Q4: Are there any analytical techniques used to study o-thymotic acid and its derivatives?
A5: Various analytical techniques have been employed to characterize o-thymotic acid and its derivatives. Melting point determination is a simple yet effective method for identifying these compounds. [, ] Potentiometric titration has been used to determine the neutralization equivalents of o-thymotic acid derivatives, providing insights into their acidic properties. [] Crystallographic studies have been conducted on di-o-thymotide to elucidate its crystal structure and understand its ability to form clathrates. []
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